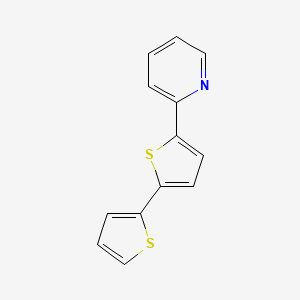
5-Pyridyl-2,2'-bithienyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyridyl-2,2’-bithienyl: is an organic compound that consists of a pyridine ring attached to a bithienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridyl-2,2’-bithienyl typically involves the coupling of a pyridine derivative with a bithienyl derivative. One common method is the lithiation of the parent heterocycle followed by reaction with a suitable electrophile. For example, the lithiation of 2,2’-bithiophene can be achieved using n-butyllithium, followed by the addition of a pyridine derivative to form the desired product .
Industrial Production Methods: Industrial production methods for 5-Pyridyl-2,2’-bithienyl may involve large-scale coupling reactions catalyzed by metal complexes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Pyridyl-2,2’-bithienyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or bithienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Pyridyl-2,2’-bithienyl can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry: 5-Pyridyl-2,2’-bithienyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: While specific biological applications of 5-Pyridyl-2,2’-bithienyl are less common, its derivatives may have potential as fluorescent probes or in the development of new pharmaceuticals .
Industry: In the industrial sector, 5-Pyridyl-2,2’-bithienyl is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 5-Pyridyl-2,2’-bithienyl in its various applications is largely dependent on its ability to participate in conjugated systems and interact with other molecules. In organic electronics, the compound’s conjugated structure allows it to efficiently transport electrons and holes, making it useful in devices like OLEDs and OPVs .
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: A simpler analogue that lacks the pyridine ring.
2-(2’-Thienyl)pyridine: A related compound with a single thienyl group attached to a pyridine ring.
2,6-Di-2’-thienylpyridine: A compound with two thienyl groups attached to a pyridine ring.
Uniqueness: 5-Pyridyl-2,2’-bithienyl is unique due to the presence of both a pyridine ring and a bithienyl moiety. This combination allows for a greater degree of conjugation and electronic interaction, making it particularly valuable in applications requiring efficient charge transport and stability .
Propriétés
Numéro CAS |
38396-52-0 |
|---|---|
Formule moléculaire |
C13H9NS2 |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
2-(5-thiophen-2-ylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C13H9NS2/c1-2-8-14-10(4-1)11-6-7-13(16-11)12-5-3-9-15-12/h1-9H |
Clé InChI |
YQDGRTARBVAOMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















